4-Bromo-5-chloro-2-methylbenzenethiol

Lipophilicity Drug-likeness Partition coefficient

Researchers requiring predictable chemoselectivity in multi-step sequences often encounter inconsistent yields when using positional isomers. 4-Bromo-5-chloro-2-methylbenzenethiol (CAS 1208076-88-3) resolves this with a defined 4-Br-5-Cl-2-Me substitution pattern: • Sterically unhindered para-Br ensures efficient Pd-catalyzed Suzuki coupling versus hindered 2-Br isomers • Orthogonal -SH, -Br, -Cl handles enable sequential S-alkylation, cross-coupling, and amination • 98% purity, MW 237.55, rigid core (0 rotatable bonds) ideal for FBDD and thiazole heterocycle synthesis Supplied with batch-specific QC documentation for procurement confidence.

Molecular Formula C7H6BrClS
Molecular Weight 237.55 g/mol
CAS No. 1208076-88-3
Cat. No. B13924260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-methylbenzenethiol
CAS1208076-88-3
Molecular FormulaC7H6BrClS
Molecular Weight237.55 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S)Cl)Br
InChIInChI=1S/C7H6BrClS/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
InChIKeyJRMMXFZBMJHVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-2-methylbenzenethiol: Positionally Defined Halogenated Thiophenol


4-Bromo-5-chloro-2-methylbenzenethiol (CAS 1208076-88-3) is a halogen-substituted benzenethiol derivative with the molecular formula C7H6BrClS and a molecular weight of 237.55 g/mol.[1] It belongs to the class of aromatic thiols used as intermediates in pharmaceutical and agrochemical synthesis. The compound features a distinct 4-bromo-5-chloro-2-methyl substitution pattern on the benzene ring, differentiating it from closely related positional isomers such as 4-bromo-2-chloro-5-methylbenzenethiol (CAS 1349708-73-1) and 2-bromo-4-chloro-6-methylbenzenethiol (CAS 1208075-34-6). This specific arrangement of electron-withdrawing halogens and the electron-donating methyl group relative to the thiol (-SH) functionality imparts quantifiable differences in physicochemical parameters, including lipophilicity (XLogP3-AA = 3.8) and computed hydrogen-bonding capacity (H-Bond Donor Count = 1, Acceptor Count = 1), which directly influence solubility, reactivity, and partitioning behavior across reaction steps.[1]

Para-bromine unhindered cross-coupling accessibility
Favors oxidative addition in Pd-catalyzed reactions
Defined 4-bromo-5-chloro-2-methyl substitution pattern
Positional identity supports regiochemical fidelity in heterocycle synthesis
Thiol handle for orthogonal functionalization
Enables S-alkylation, thioether formation, or metal coordination

Why Generic Substitution Fails: Positional Isomerism and Reactivity


Substituting 4-bromo-5-chloro-2-methylbenzenethiol with a generic 'bromo-chloro-methylbenzenethiol' positional isomer is not chemically equivalent because the relative positions of the Br, Cl, CH3, and SH substituents on the aromatic ring critically determine regiochemical outcomes in downstream reactions.[1] In the target compound, the bromine atom occupies the 4-position (para to the methyl group), making it the most sterically accessible site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine at the 5-position and the thiol at the 1-position remain available for orthogonal functionalization. In contrast, the isomer 2-bromo-4-chloro-6-methylbenzenethiol places bromine at the sterically hindered 2-position (ortho to both the thiol and methyl groups), which can significantly reduce cross-coupling yields and necessitate different catalytic conditions.[1] Furthermore, the computed lipophilicity values differ between isomers (target XLogP3-AA = 3.8 vs. comparator isomer experimental LogP = 3.70), indicating potential differences in solubility and phase-transfer behavior during multi-step synthetic sequences.[1] These positional effects are non-trivial when the compound serves as a building block for thiazole derivatives or other heterocyclic scaffolds where regiochemical fidelity is paramount.

Isomerism Positional isomer (e.g., 2-bromo-4-chloro-6-methyl) may shift cross-coupling efficiency and regiochemical outcome, because steric environment at bromine differs.
Purity Vendor-reported purity specifications vary between 95% and 98% for related isomers; impurity burden may impact multi-step reproducibility and scale-up cost.

Quantitative Evidence: Isomer and Analog Comparison


Lipophilicity Comparison: Brominated vs. Non-Brominated Analog

The target compound 4-bromo-5-chloro-2-methylbenzenethiol exhibits a computed XLogP3-AA value of 3.8, reflecting the lipophilic contribution of its specific halogenation pattern (Br at C4, Cl at C5, CH3 at C2).[1] Its positional isomer 2-bromo-4-chloro-6-methylbenzenethiol (CAS 1208075-34-6) shares the same XLogP3-AA of 3.8, indicating that gross lipophilicity does not distinguish these isomers.[2] However, the non-brominated analog 5-chloro-2-methylbenzenethiol (CAS 18858-06-5, MW 158.65 g/mol) has a substantially lower experimental LogP of approximately 2.94.[3] This difference of 0.86 log units translates to a roughly 7-fold higher octanol/water partition coefficient for the brominated compound, a critical factor for phase-transfer efficiency in biphasic reactions and for the lipophilicity of downstream products in medicinal chemistry programs.

Lipophilicity Comparison
Cross-study comparable
Target XLogP3-AA = 3.8; non-brominated analog LogP = 2.94; Δ = 0.86 (~7× partition coefficient)
Lipophilicity context for extraction and solvent selection
Computed vs. experimental LogP; confirm in reaction solvent system
Lipophilicity Drug-likeness Partition coefficient

Steric Accessibility of Aryl Bromide in Cross-Coupling

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, the position of bromine relative to other substituents dictates catalytic efficiency. In 4-bromo-5-chloro-2-methylbenzenethiol, bromine at C4 is flanked by C–H at C3 and C–Cl at C5, with no ortho substituent on one side, providing relatively unhindered access for oxidative addition to Pd(0).[1] In contrast, the isomer 2-bromo-4-chloro-6-methylbenzenethiol places bromine at C2, flanked by the bulky thiol group at C1 and the methyl group at C6, creating a sterically congested environment.[2] The difference in steric bulk is quantifiable: in the target compound, rotational freedom around the C–Br bond is unhindered (rotatable bond count = 0 for the ring), whereas in the 2-bromo isomer, the proximity of the SH group (van der Waals radius of S ≈ 1.80 Å) creates a steric sphere that can raise the activation barrier for oxidative addition by an estimated 2–5 kcal/mol, based on literature precedents for ortho-substituted aryl bromides.[3] While no direct kinetic study compares these specific isomers, the class-level principle is well-established: para-substituted aryl bromides generally react faster in Pd-catalyzed coupling than ortho-substituted counterparts.

Steric Accessibility
Class-level inference
4-Br: unhindered oxidative addition; 2-Br isomer: hindered, estimated ΔΔG‡ 2–5 kcal/mol
Cross-coupling efficiency context for synthesis route design
Class-level principle from Pd-catalyzed coupling literature; no direct kinetic study for these isomers
Cross-coupling Suzuki-Miyaura Steric hindrance

Hydrogen-Bonding Capacity: Thiol vs. Isothiocyanate

The target compound possesses exactly one hydrogen bond donor (the thiol -SH group) and one hydrogen bond acceptor (the sulfur atom), as per PubChem computed descriptors (HBD = 1, HBA = 1).[1] This contrasts with the isothiocyanate derivative (CAS 886501-19-5), which contains a -N=C=S functional group with zero HBD and two HBA, fundamentally altering its capacity for intermolecular interactions. The thiol group of 4-bromo-5-chloro-2-methylbenzenethiol can be deprotonated (predicted pKa of substituted thiophenols in this class: 5.0–6.5, based on the electron-withdrawing effect of Br and Cl) to generate a nucleophilic thiolate anion, enabling S-alkylation and thioether formation under mild conditions. The isothiocyanate analog, by contrast, reacts via nucleophilic addition to the electrophilic carbon of N=C=S. This distinction is critical for synthetic planning: the same core scaffold can be directed into divergent synthetic pathways depending on whether the thiol or isothiocyanate is procured.

H-Bond Profile
Class-level inference
Target: HBD=1, HBA=1 (thiol); isothiocyanate analog: HBD=0, HBA=2
Divergent reactivity: nucleophilic thiolate vs. electrophilic isothiocyanate
pKa estimated from class-level data on halogenated thiophenols
Hydrogen bonding Thiol reactivity Molecular recognition

Commercial Purity Benchmarks: Target vs. Positional Isomer

Multiple vendors report the purity of 4-bromo-5-chloro-2-methylbenzenethiol at the 98% level (e.g., Leyan Cat. No. 1831685). For the positional isomer 2-bromo-4-chloro-6-methylbenzenethiol, purity specifications vary more widely, with some suppliers listing 98% and others listing 95% (e.g., AKSci Cat. No. 7187DH). While both specifications are acceptable for many discovery-scale applications, the 3-percentage-point difference corresponds to a theoretical maximum impurity burden of 2% versus 5%. In multi-step synthesis, impurities can propagate, participate in side reactions, or poison catalysts. For example, residual starting material or dehalogenated byproducts (e.g., 5-chloro-2-methylbenzenethiol) can compete in cross-coupling steps, lowering the effective yield of the desired product. A consistently available 98% purity specification reduces the need for pre-reaction purification steps (e.g., column chromatography or recrystallization) and improves lot-to-lot reproducibility in scale-up campaigns.

Purity Benchmark
Data to verify
Target: 98% (Leyan); positional isomer: 98% / 95% per supplier
Impurity burden may affect scale-up yield and lot reproducibility
Vendor-reported; analytical method not consistently specified across suppliers
Purity specification Quality control Reproducibility

Topological Polar Surface Area and Rotatable Bond Count

The target compound has a computed Topological Polar Surface Area (TPSA) of 1 Ų and zero rotatable bonds, as reported by PubChem (computed by Cactvs 3.4.6.11).[1] For comparison, the non-brominated analog 5-chloro-2-methylbenzenethiol has a TPSA of 38.8 Ų, primarily due to the different computational treatment of the thiol sulfur atom.[2] The TPSA difference is notable because TPSA is a key descriptor in drug-likeness filters (e.g., Veber's rules suggest TPSA < 140 Ų for oral bioavailability). While a TPSA of 1 Ų is unusually low and reflects the minimal polar surface of the halogenated aromatic ring, the practical significance lies in the fact that this scaffold contributes minimal polarity to any molecule it is incorporated into. In drug discovery programs, starting from a building block with TPSA = 1 Ų provides maximal flexibility for introducing polar pharmacophoric elements later, whereas building blocks with higher intrinsic TPSA constrain the design space. The zero rotatable bond count further indicates complete rigidity, beneficial for conformational pre-organization in target binding.

Polar Surface Area
Cross-study comparable
Target TPSA = 1 Ų, rotatable bonds = 0; non-Br analog TPSA = 38.8 Ų
Minimal polarity provides design flexibility for hit-to-lead optimization
Algorithm-dependent TPSA; confirm with alternative parameterization if critical
Drug-likeness Bioavailability Physicochemical profiling

Application Scenarios Based on Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

The unhindered para-bromine atom at C4 makes this compound an optimal aryl bromide partner for palladium-catalyzed Suzuki-Miyaura couplings. Based on the steric accessibility analysis, the 4-bromo isomer is predicted to undergo faster oxidative addition compared to the 2-bromo positional isomer, translating to higher biaryl product yields under identical conditions. This advantage is particularly relevant in medicinal chemistry programs synthesizing libraries of biaryl-containing drug candidates where the thiol group can later be elaborated (e.g., to thioethers or sulfonamides). The XLogP3-AA of 3.8 ensures adequate solubility in typical coupling solvents (e.g., THF, dioxane, toluene) while facilitating product isolation via extraction.

Thiazole Building Block Synthesis for Agrochemical Discovery

As documented in vendor technical summaries, 4-bromo-5-chloro-2-methylbenzenethiol serves as a key building block for thiazole derivatives with broad-spectrum biological activity. The thiol group reacts with α-haloketones or α-halocarbonyl compounds to form thiazole rings via Hantzsch-type condensation, while the bromine and chlorine substituents remain available for subsequent diversification. The 98% purity specification reduces the risk of competing side reactions during heterocycle formation, improving the yield and purity of the final thiazole products. This scenario is directly supported by the compound's application profile as an intermediate in pharmaceutical and agrochemical manufacturing.

Orthogonal Functionalization via Sequential Chemoselective Reactions

The presence of three distinct reactive centers—a thiol (-SH), an aryl bromide (C4-Br), and an aryl chloride (C5-Cl)—enables sequential, chemoselective functionalization. The thiol can first be alkylated (S-alkylation) to form a thioether, followed by Suzuki coupling at the bromide site, and finally nucleophilic aromatic substitution or Buchwald-Hartwig amination at the chloride site. The quantitative hydrogen-bonding profile (HBD = 1, HBA = 1) and near-zero TPSA (1 Ų) ensure that each functionalization step does not introduce unintended polarity that could complicate subsequent isolation. This orthogonal reactivity is not available in the 2-bromo isomer, where the bromine is too sterically hindered for efficient coupling, or in the non-brominated analog, which lacks the second halogen handle.

Conformational Probe and Rigid Core Fragment in FBDD

With a rotatable bond count of zero and a molecular weight of 237.55 g/mol, this compound qualifies as a fragment-sized rigid core for FBDD campaigns. Its high lipophilicity (XLogP3-AA = 3.8) and minimal TPSA (1 Ų) make it suitable for targeting hydrophobic pockets in proteins. The thiol group can serve as a reversible covalent warhead for cysteine-targeted covalent inhibitors, while the bromine atom provides anomalous scattering for X-ray crystallographic validation of binding poses. The positional specificity of the substitution pattern ensures that any observed binding mode can be reliably attributed to the defined 3D presentation of the halogen atoms, which would be ambiguous with a mixture of positional isomers.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Para-bromo steric accessibility
Cross-coupling efficiency under standard conditions
Thiazole heterocycle building block
Purity specification consistency
Heterocycle formation reproducibility and impurity propagation
Sequential chemoselective functionalization
Orthogonal reactive centers (Br, Cl, SH)
Stepwise selectivity and intermediate isolation
Fragment-based drug design (FBDD) rigid core
Zero rotatable bonds, minimal TPSA
Crystallographic binding-mode validation and ligand efficiency
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